molecular formula C14H16N2O4 B115041 [(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate CAS No. 152100-45-3

[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate

Cat. No. B115041
CAS RN: 152100-45-3
M. Wt: 276.29 g/mol
InChI Key: HCVPUFHAWIINEQ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate” is a chemical compound .


Molecular Structure Analysis

The molecular formula of this compound is C14H16N2O4 . The IUPAC name is [(2 S )-1- (4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate . The InChI is InChI=1S/C14H16N2O4/c1-2-14 (17)20-10-13-4-3-9-15 (13)11-5-7-12 (8-6-11)16 (18)19/h2,5-8,13H,1,3-4,9-10H2/t13-/m0/s1 . The Canonical SMILES is C=CC (=O)OCC1CCCN1C2=CC=C (C=C2) [N+] (=O) [O-] .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 276.29 g/mol . It has a XLogP3-AA value of 2.9 , indicating its lipophilicity. It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . It has 5 rotatable bonds . The exact mass is 276.11100700 g/mol and the monoisotopic mass is 276.11100700 g/mol . The topological polar surface area is 75.4 Ų , and it has 20 heavy atoms .

Scientific Research Applications

Versatile Scaffold for Drug Discovery

The pyrrolidine ring, which is a part of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Bioactive Molecules Development

Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been reported . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Antibacterial Activity

The compound’s antibacterial activity can be influenced by the N’-substituents. For instance, antibacterial activity increased in the order: N’-Et < N’-H < N’-Pr < N’-Ph, whereas with the 4’-phenyl substituents, the activity increased in the order: 4’-PhH .

Antiviral Activity

Indole derivatives, which share a similar structure with the compound, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also shown anti-inflammatory activity . This suggests that “[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate” could potentially be used in the development of anti-inflammatory drugs.

Anticancer Activity

Indole derivatives have demonstrated anticancer activity . This indicates that “[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate” could potentially be used in the development of anticancer drugs.

properties

IUPAC Name

[(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-2-14(17)20-10-13-4-3-9-15(13)11-5-7-12(8-6-11)16(18)19/h2,5-8,13H,1,3-4,9-10H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVPUFHAWIINEQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC1CCCN1C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)OC[C@@H]1CCCN1C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584269
Record name [(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

152100-45-3
Record name [(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(S)-(-)-1-(4-Nitrophenyl)-2-pyrrolidinemethyl]acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate
Reactant of Route 2
Reactant of Route 2
[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate
Reactant of Route 3
Reactant of Route 3
[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate
Reactant of Route 4
Reactant of Route 4
[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate
Reactant of Route 5
Reactant of Route 5
[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate
Reactant of Route 6
Reactant of Route 6
[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.